3-Benzylpyrrolidin-3-ol, trifluoroacetic acid
Overview
Description
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is a chemical compound with the CAS Number: 1803591-70-9 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 3-benzylpyrrolidin-3-ol 2,2,2-trifluoroacetate .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Benzylpyrrolidin-3-ol, typically involves ring construction from different cyclic or acyclic precursors . Functionalization of preformed pyrrolidine rings, such as proline derivatives, is also a common synthetic strategy .Molecular Structure Analysis
The pyrrolidine ring in 3-Benzylpyrrolidin-3-ol is a five-membered nitrogen heterocycle . The structure is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . It is also used during reversed-phase HPLC purification of peptides .Physical And Chemical Properties Analysis
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid is an oil at room temperature .Scientific Research Applications
Synthesis and Preparation
Synthesis Routes : 3-Benzylpyrrolidin-3-ol and its derivatives can be synthesized using aqueous conditions and Curtius rearrangement with trifluoroacetic acid, indicating a route for preparing drug precursors (Jean et al., 2001).
Dipolar Cycloadditions : Trifluoroacetic acid facilitates [3+2] dipolar cycloaddition reactions under continuous flow conditions, producing substituted N-benzylpyrrolidine products (Grafton et al., 2010).
Natural Source Synthesis : The natural alkaloid (−)-vasicine can be used to synthesize optically pure 1-benzylpyrrolidin-3-ol, a valuable drug precursor (Aga et al., 2013).
Skeletal Rearrangement : Trifluoroacetic acid aids in synthesizing arylpyrrolidine and arylpiperidine derivatives via skeletal rearrangement, indicating its utility in complex chemical syntheses (Yokosaka et al., 2013).
Analytical Applications
Gas Chromatographic Analysis : Trifluoroacetic acid is used in the quantitative determination of trifluoroacetic acid in biological materials through gas chromatography, indicating its role in analytical chemistry (Karashima et al., 1977).
Synthesis of Heterocyclic Systems : Trifluoroacetic acid plays a role in the one-pot synthesis of novel heterocyclic systems, demonstrating its utility in creating complex organic structures (Sharma & Jain, 2011).
Catalysis in Organic Synthesis : Trifluoroacetic acid acts as an effective catalyst in the synthesis of organic compounds like 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles (Mohammadizadeh & Taghavi, 2011).
Medicinal Chemistry Applications
Amino Acid Derived Benzodiazepines : Trifluoroacetic acid catalyzes the synthesis of amino acid derived benzodiazepines, indicating its potential in pharmaceutical research (Bera et al., 2014).
Template Synthesis in Material Science : Computational studies show benzylpyrrolidine and its derivatives can direct the synthesis of microporous materials like AlPO-5, highlighting its application in material science (Gómez-Hortigüela et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet provides detailed precautionary statements .
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that there is potential for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-benzylpyrrolidin-3-ol;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.C2HF3O2/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,12-13H,6-9H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTBVWWRXFWJDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylpyrrolidin-3-ol, trifluoroacetic acid | |
CAS RN |
1803591-70-9 | |
Record name | 3-benzylpyrrolidin-3-ol; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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